molecular formula C12H12N2O2 B020789 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde CAS No. 109925-10-2

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

Cat. No. B020789
M. Wt: 216.24 g/mol
InChI Key: WCLPDOWYSKMISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde belongs to the pyrazole family, which is characterized by a 5-membered ring containing two nitrogen atoms in adjacent positions. Pyrazoles are known for their varied applications in medicinal chemistry, agrochemistry, and as materials due to their unique structural features and chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to the specified compound, often involves the condensation reactions of hydrazines with diketones or aldehydes in the presence of catalysts. For example, Vilsmeier-Haack formylation has been used to introduce aldehyde functional groups at specific positions on the pyrazole ring, as demonstrated in the synthesis of 4-formyl derivatives from N-alkyl-3,5-dimethyl-1H-pyrazoles (Attaryan et al., 2006).

Scientific Research Applications

  • Derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde have shown significant antioxidant and anti-inflammatory activity. Specifically, compounds 4c and 4e exhibited actions comparable to the standard diclofenac sodium (Sudha, Subbaiah, & Mahalakshmi, 2021).

  • The synthesis of 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes from arylhydrazone can be used to create pyrazolo[3,4-b]pyridone systems via domino-reactions, showcasing a pathway for generating new chemical systems (Semenenko et al., 2020).

  • A study successfully synthesized 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-indane-1,3-dione in high yield by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde, indicating potential for creating novel compounds (Asiri & Khan, 2011).

  • The synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been reported, adding to the knowledge of pyrazole chemistry (Attaryan, Antanosyan, & Asratyan, 2008).

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles has been explored for generating asymmetric imine ligands and mixed metal polynuclear complexes, indicating applications in coordination chemistry (Olguín & Brooker, 2011).

  • Novel and efficient synthesis methods for 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives have been developed, demonstrating the versatility of these compounds in medicinal chemistry (Hote & Lokhande, 2014).

  • The Vilsmeier-Haak formylation process has been used for synthesizing 4-formyl derivatives of 3,5-dimethylpyrazoles, further contributing to the synthetic routes available for these compounds (Attaryan et al., 2006).

  • A convenient approach for the synthesis of 1,3-diphenyl-1H-pyrazole-5-carbonitrile using hydrazonoyl chloride, 4-oxo-4H-chromene-3-carbaldehyde, and hydroxylamine hydrochloride has been presented, suggesting a method for creating novel pyrazole derivatives (Alizadeh & Roosta, 2016).

Safety And Hazards

When handling this compound, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

properties

IUPAC Name

1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-11(8-15)12(14(2)13-9)16-10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLPDOWYSKMISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427663
Record name 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

CAS RN

109925-10-2
Record name 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

Citations

For This Compound
4
Citations
H Dai, J Chen, H Li, B Dai, H He, Y Fang, Y Shi - Molecules, 2016 - mdpi.com
In this study, in order to find novel biologically active pyrazole oxime compounds, a series of pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety were synthesized. …
Number of citations: 30 www.mdpi.com
N Fu, XM Zou, DY Lin, YQ Zhu… - … Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C24H27N3O4, also known as fenpyroximate, is a commercial acaricide. The benzene ring of the phenoxy group is approximately perpendicular to the pyrazole ring …
Number of citations: 2 scripts.iucr.org
Y Peng, Y **, D Sun, Z **, Q Zhao, Y He, B Jiao, Y Cui… - 2022 - researchsquare.com
Fenpyroximate is a systemic phenoxy pyrazole acaricide applied worldwide to prevent and control various phytophagous mites and has the highest activity against young mites. To …
Number of citations: 2 www.researchsquare.com
Y Peng, Y **, D Sun, Z **, Q Zhao, Y He, B Jiao, Y Cui… - Talanta, 2024 - Elsevier
Fenpyroximate is a systemic phenoxy pyrazole acaricide applied worldwide to prevent and control various phytophagous mites and has high activity against young mites, with residues …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.